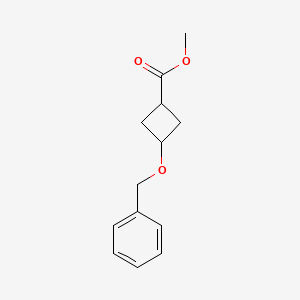

Methyl 3-(benzyloxy)cyclobutanecarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-phenylmethoxycyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-15-13(14)11-7-12(8-11)16-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSCRJLYEZUUMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30965355, DTXSID101218003 | |

| Record name | Methyl 3-(benzyloxy)cyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl trans-3-(phenylmethoxy)cyclobutanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101218003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5107-93-7, 84182-50-3 | |

| Record name | Methyl 3-(benzyloxy)cyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl trans-3-(phenylmethoxy)cyclobutanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101218003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-(benzyloxy)cyclobutanecarboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(benzyloxy)cyclobutanecarboxylate is a bifunctional organic molecule that incorporates a rigid, puckered cyclobutane core, a methyl ester, and a benzyl ether. This unique combination of features makes it a valuable building block in modern organic synthesis, particularly in the realm of medicinal chemistry. The cyclobutane scaffold, once considered a synthetic curiosity, is now increasingly recognized for its ability to impart favorable pharmacological properties. Its three-dimensional structure can offer advantages in potency, selectivity, and pharmacokinetic profiles by providing conformational rigidity and novel exit vectors for molecular elaboration.[1][2] This guide provides a comprehensive overview of the chemical properties, a detailed synthetic protocol, and the potential applications of methyl 3-(benzyloxy)cyclobutanecarboxylate for professionals in drug discovery and development.

Physicochemical Properties

Methyl 3-(benzyloxy)cyclobutanecarboxylate is typically a colorless to light yellow liquid at room temperature.[3] It is important to note that this compound can exist as cis and trans isomers, which may have different physical properties. Commercial availability often includes mixtures of these isomers.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₆O₃ | [4][5][6] |

| Molecular Weight | 220.26 g/mol | [4][6] |

| CAS Number | 4934-98-9 (isomer mixture or unspecified), 84182-50-3 (trans isomer) | [3][6] |

| Boiling Point | ~298 °C at 760 mmHg | [7] |

| Density | ~1.11 g/cm³ | [7] |

| Appearance | Colorless to light yellow liquid | [3] |

| Storage | Store at room temperature in a dry, sealed container |

Synthesis of Methyl 3-(benzyloxy)cyclobutanecarboxylate

A robust and logical synthetic pathway to methyl 3-(benzyloxy)cyclobutanecarboxylate commences with the commercially available methyl 3-oxocyclobutanecarboxylate. The synthesis involves a two-step sequence: reduction of the ketone to a hydroxyl group, followed by benzylation of the resulting alcohol.

Caption: Synthetic workflow for Methyl 3-(benzyloxy)cyclobutanecarboxylate.

Experimental Protocol

Part 1: Reduction of Methyl 3-oxocyclobutanecarboxylate

This step focuses on the stereoselective reduction of the ketone to the corresponding alcohol. The choice of reducing agent can influence the cis/trans ratio of the product. Sodium borohydride is a mild and effective reagent for this transformation.

-

Materials:

-

Methyl 3-oxocyclobutanecarboxylate

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve methyl 3-oxocyclobutanecarboxylate in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution. The addition is exothermic.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-hydroxycyclobutanecarboxylate. The product can be used in the next step with or without further purification.

-

Part 2: Benzylation of Methyl 3-hydroxycyclobutanecarboxylate

The hydroxyl group of the intermediate is protected as a benzyl ether. The Williamson ether synthesis is a classic and reliable method for this transformation.

-

Materials:

-

Methyl 3-hydroxycyclobutanecarboxylate

-

Anhydrous tetrahydrofuran (THF)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Benzyl bromide (BnBr)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of methyl 3-hydroxycyclobutanecarboxylate in anhydrous THF dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure methyl 3-(benzyloxy)cyclobutanecarboxylate.

-

Spectroscopic Characterization (Predicted)

¹H NMR

-

Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the phenyl group.

-

Benzyl Protons: A singlet at approximately δ 4.5 ppm for the two benzylic protons (-O-CH₂ -Ph).

-

Methine Proton: A multiplet for the proton on the carbon bearing the benzyloxy group (-CH -O-Bn). The chemical shift and multiplicity will depend on the cis/trans stereochemistry.

-

Methyl Ester Protons: A singlet at approximately δ 3.7 ppm for the three methyl protons of the ester group (-COOCH₃ ).

-

Cyclobutane Protons: A series of multiplets in the upfield region (δ 1.8-2.8 ppm) corresponding to the remaining protons on the cyclobutane ring. The exact chemical shifts and coupling constants will be highly dependent on the stereochemistry.

¹³C NMR

-

Ester Carbonyl: A signal around δ 174-176 ppm.

-

Aromatic Carbons: Signals in the range of δ 127-138 ppm, with the ipso-carbon appearing at the higher end of this range.

-

Benzylic Carbon: A signal around δ 70 ppm for the benzylic carbon (-O-C H₂-Ph).

-

Methine Carbon: A signal for the carbon bearing the benzyloxy group (-C H-O-Bn).

-

Methyl Ester Carbon: A signal around δ 52 ppm (-COOC H₃).

-

Cyclobutane Carbons: Signals in the aliphatic region (δ 20-40 ppm).

Infrared (IR) Spectroscopy

-

C=O Stretch (Ester): A strong absorption band around 1730 cm⁻¹.

-

C-O Stretch (Ether and Ester): Strong absorptions in the region of 1050-1250 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks typically above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks typically below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Overtone and combination bands in the 1600-2000 cm⁻¹ region and fundamental vibrations around 1450-1600 cm⁻¹.

Mass Spectrometry

-

Molecular Ion (M⁺): A peak at m/z = 220.

-

Major Fragments: Expect to see fragments corresponding to the loss of the methoxy group (M-31), the benzyl group (M-91), and potentially cleavage of the cyclobutane ring.

Reactivity and Stability

The chemical behavior of methyl 3-(benzyloxy)cyclobutanecarboxylate is dictated by its three primary functional groups: the methyl ester, the benzyl ether, and the cyclobutane ring.

-

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-(benzyloxy)cyclobutanecarboxylic acid, under either acidic or basic conditions. Basic hydrolysis, for example with lithium hydroxide in a THF/water mixture, is a common method.[8]

-

Benzyl Ether Cleavage: The benzyl ether is a robust protecting group but can be cleaved under specific conditions. Catalytic hydrogenolysis (e.g., H₂, Pd/C) is a standard method for debenzylation, which would yield methyl 3-hydroxycyclobutanecarboxylate.[4][9] Oxidative cleavage using reagents like ozone is also a possibility.[10]

-

Cyclobutane Ring Stability: The cyclobutane ring possesses significant ring strain (approximately 26 kcal/mol), making it susceptible to ring-opening reactions under certain thermal, photochemical, or catalytic conditions.[5][11] However, under typical synthetic transformations, the cyclobutane core is generally stable.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of a cyclobutane moiety into drug candidates is an increasingly utilized strategy to enhance their pharmacological properties. The rigid, three-dimensional nature of the cyclobutane ring can lead to improved metabolic stability, conformational constraint, and better binding affinity to biological targets.[2]

Caption: Potential applications of the methyl 3-(benzyloxy)cyclobutanecarboxylate scaffold.

Methyl 3-(benzyloxy)cyclobutanecarboxylate serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications:

-

Scaffold for Kinase and Protease Inhibitors: The cyclobutane core can act as a rigid scaffold to present pharmacophoric groups in a defined spatial orientation for optimal interaction with the active sites of enzymes like kinases and proteases.[2]

-

Building Block for 3D Fragment Libraries: In fragment-based drug discovery (FBDD), there is a growing need for three-dimensional fragments to explore novel chemical space. The cyclobutane motif in this molecule provides an excellent starting point for the generation of such libraries.[12]

-

Aryl Bioisostere: The cyclobutane ring can be used as a non-planar bioisosteric replacement for aromatic rings, which can lead to improved physicochemical properties such as solubility and metabolic stability.[13]

Conclusion

Methyl 3-(benzyloxy)cyclobutanecarboxylate is a valuable and versatile building block for organic synthesis, particularly in the context of medicinal chemistry. Its synthesis from readily available starting materials is straightforward, and its functional groups offer multiple handles for further chemical modification. The inherent properties of the cyclobutane ring provide a compelling rationale for its use in the design of novel therapeutics with potentially enhanced pharmacological profiles. This guide has provided a detailed overview of its properties, a practical synthetic protocol, and an exploration of its potential applications, serving as a valuable resource for researchers in the field.

References

-

Al-dujaili, M. S., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(18), 2749-2762. Available at: [Link]

-

Kuttruff, C. A., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry–A European Journal, 28(10), e202104108. Available at: [Link]

-

PharmaGuideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. Available at: [Link]

-

Chemsrc. (n.d.). CAS#:5107-93-7 | Methyl 3-(benzyloxy)cyclobutanecarboxylate. Available at: [Link]

-

Pini, E., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(2), M1806. Available at: [Link]

-

Wong, H. N. C., et al. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(5), 1485-1538. Available at: [Link]

-

Pini, E., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. AIR Unimi. Available at: [Link]

-

Davies, H. M. L., & Jin, Q. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 1828-1839. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Available at: [Link]

-

Common Organic Chemistry. (n.d.). Benzyl Protection. Available at: [Link]

-

PubChem. (n.d.). Methyl 3-(benzyloxy)cyclobutanecarboxylate. Available at: [Link]

- Google Patents. (n.d.). CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone.

- Google Patents. (n.d.). CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone.

-

PubChem. (n.d.). 3-((Benzyloxy)methyl)cyclobutanone. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. Available at: [Link]

-

Ramirez, A., et al. (2010). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Boletín de la Sociedad Química de México, 4(1), 1-6. Available at: [Link]

Sources

- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 2. rsc.org [rsc.org]

- 3. methyl 3-(benzyloxy)cyclobutane-1-carboxylate 97% | CAS: 4934-98-9 | AChemBlock [achemblock.com]

- 4. Benzyl Ethers [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. methyl 3-(benzyloxy)cyclobutanecarboxylate | 4934-98-9 [chemicalbook.com]

- 7. Synthesis and reactivity of alkoxy-activated cyclobutane-1,1-dicarboxylates [ouci.dntb.gov.ua]

- 8. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]

- 9. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 10. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]

- 11. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]

- 12. Synthesis and reactivity of alkoxy-activated cyclobutane-1,1-dicarboxylates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. 3-((benzyloxy)methyl)cyclobutanone(172324-67-3) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to Methyl 3-(benzyloxy)cyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Cyclobutane Scaffold

The cyclobutane motif, a four-membered carbocyclic ring, represents a unique structural element in the landscape of medicinal chemistry and natural product synthesis. Its inherent ring strain imparts distinct conformational preferences and reactivity, making it a valuable building block for introducing three-dimensional complexity into molecular architectures. Methyl 3-(benzyloxy)cyclobutanecarboxylate, a key intermediate, embodies this potential by combining the cyclobutane core with strategically placed functional groups: a benzyl ether for protecting a hydroxyl group and a methyl ester to serve as a handle for further chemical transformations. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on the underlying chemical principles that guide its use in research and development.

Physicochemical Properties and Identification

Methyl 3-(benzyloxy)cyclobutanecarboxylate is typically encountered as a colorless to light yellow liquid.[1] Its fundamental properties are summarized in the table below. The compound is identified by the CAS Number 4934-98-9 .[1][2][3][4] While another CAS number, 5107-93-7, is sometimes associated with this chemical name, 4934-98-9 is the most consistently referenced identifier in chemical databases and by suppliers.[5][6]

| Property | Value | Reference(s) |

| CAS Number | 4934-98-9 | [1][2][3][4] |

| Molecular Formula | C₁₃H₁₆O₃ | [1][2] |

| Molecular Weight | 220.26 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 137-145 °C at 0.1 Torr | [1] |

| Density | ~1.11 g/cm³ (predicted) | [5] |

Synthesis and Stereochemistry

The synthesis of methyl 3-(benzyloxy)cyclobutanecarboxylate hinges on the initial construction of the 3-(benzyloxy)cyclobutanone core, followed by the introduction of the carboxylate functionality. The stereochemical relationship (cis or trans) between the benzyloxy and the carboxylate groups is a critical aspect of its chemistry, influencing the final conformation of molecules derived from it.

Part 1: Synthesis of the Precursor 3-(Benzyloxy)cyclobutanone

A common and effective method for constructing the cyclobutanone ring is through a [2+2] cycloaddition reaction. This approach leverages the reaction between benzyl vinyl ether and a ketene or ketene equivalent. A particularly well-documented procedure involves the in situ generation of dichloroketene from trichloroacetyl chloride in the presence of a zinc-copper couple.[7][8] The resulting dichlorocyclobutanone is then dechlorinated to yield the target 3-(benzyloxy)cyclobutanone.

Experimental Protocol: Synthesis of 3-(Benzyloxy)cyclobutanone via [2+2] Cycloaddition [7]

-

Reaction Setup: To a solution of benzyl vinyl ether (1 equivalent) in dry diethyl ether, add a zinc-copper couple (15 equivalents).

-

Addition of Trichloroacetyl Chloride: Add trichloroacetyl chloride (2.5 equivalents) dropwise over 3 hours at room temperature. The slow addition is crucial to control the exothermic reaction and the concentration of the highly reactive dichloroketene.

-

Reductive Dechlorination: Upon completion of the cycloaddition, add a saturated solution of ammonium chloride in methanol and reflux the mixture. This step facilitates the reduction of the dichloro intermediate to the desired cyclobutanone.

-

Workup and Purification: Filter the reaction mixture through Celite to remove the metal residues. After concentration, partition the crude product between diethyl ether and water. The organic layer is then dried and concentrated, and the final product is purified by column chromatography.

An alternative, multi-step synthesis has also been patented, starting from a halogenated methyl benzene and involving etherification, halogenation, elimination, ring closure, and dechlorination steps.[8] This route may be suitable for larger-scale production where cost of starting materials is a primary consideration.

Caption: Synthesis of the key precursor, 3-(benzyloxy)cyclobutanone.

Part 2: Conversion to Methyl 3-(benzyloxy)cyclobutanecarboxylate

-

Cyanohydrin Formation and Elimination/Rearrangement: The cyclobutanone can be converted to a cyanohydrin, which can then be subjected to conditions that promote the formation of an α,β-unsaturated nitrile. Subsequent reduction and hydrolysis would lead to the carboxylic acid.

-

Wittig-type Olefination followed by Oxidation: A Wittig or Horner-Wadsworth-Emmons reaction could be used to introduce a one-carbon unit, which can then be oxidized to the carboxylic acid.

-

Direct Carboxylation Methods: More advanced methods might involve direct carboxylation of an enolate or a related intermediate derived from the cyclobutanone.

Following the formation of the 3-(benzyloxy)cyclobutanecarboxylic acid, standard esterification with methanol under acidic conditions (e.g., using sulfuric acid or thionyl chloride) would yield the final product, methyl 3-(benzyloxy)cyclobutanecarboxylate.

Stereochemical Considerations

The relative stereochemistry of the substituents on the cyclobutane ring is of paramount importance. The synthesis of 3,4-disubstituted isocoumarins, for instance, often results in a mixture of cis and trans diastereomers.[8] The ratio of these isomers is influenced by the steric bulk of the substituents. In the case of methyl 3-(benzyloxy)cyclobutanecarboxylate, the cis and trans isomers will have different physical properties and distinct NMR spectra, particularly in the coupling constants between the protons at the C1 and C3 positions. The separation of these isomers can typically be achieved by column chromatography. The stereoselective synthesis of a single isomer remains a challenge and often requires the use of chiral catalysts or starting materials.[9]

Chemical Reactivity and Synthetic Utility

Methyl 3-(benzyloxy)cyclobutanecarboxylate is a versatile building block due to the distinct reactivity of its functional groups.

Deprotection of the Benzyl Ether

The benzyl ether serves as a robust protecting group for the hydroxyl functionality. Its removal is a key step in many synthetic sequences.

-

Catalytic Hydrogenolysis: The most common method for benzyl ether deprotection is catalytic hydrogenolysis using hydrogen gas and a palladium on carbon (Pd/C) catalyst.[6] This method is highly efficient and clean, yielding the free alcohol and toluene as the only byproduct.

-

Oxidative Cleavage: In molecules containing other functional groups sensitive to reduction (e.g., alkenes, alkynes), oxidative methods can be employed. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can selectively cleave benzyl ethers, particularly with photoirradiation to facilitate the reaction with non-activated benzyl ethers.[10][11] Ozonolysis also provides a mild method for benzyl ether cleavage.[5]

Hydrolysis of the Methyl Ester

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, often using sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent like methanol or THF, is typically preferred due to its generally milder conditions and fewer side reactions.[12][13] The resulting carboxylate can then be used in a variety of subsequent reactions, such as amide bond formation or conversion to other functional groups.

Sources

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. methyl 3-(benzyloxy)cyclobutane-1-carboxylate 97% | CAS: 4934-98-9 | AChemBlock [achemblock.com]

- 5. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]

- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. Benzyl Ethers [organic-chemistry.org]

- 11. pure.mpg.de [pure.mpg.de]

- 12. air.unimi.it [air.unimi.it]

- 13. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]

"Methyl 3-(benzyloxy)cyclobutanecarboxylate" molecular weight

An In-Depth Technical Guide to Methyl 3-(benzyloxy)cyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on Methyl 3-(benzyloxy)cyclobutanecarboxylate, a versatile chemical intermediate. As a bifunctional molecule, featuring both a benzyl-protected alcohol and a methyl ester on a strained cyclobutane core, it represents a valuable building block in modern organic synthesis. Its utility lies in the potential for differential manipulation of its functional groups and the stereochemical complexity offered by the cyclobutane scaffold. This document provides an in-depth exploration of its physicochemical properties, structural characteristics, synthesis, and analytical characterization, grounded in established chemical principles.

Core Physicochemical Properties

The fundamental properties of Methyl 3-(benzyloxy)cyclobutanecarboxylate are summarized below. These data are critical for its handling, reaction setup, and purification. The compound is typically encountered as a colorless to light yellow liquid at room temperature[1].

| Property | Value | Source(s) |

| Molecular Weight | 220.27 g/mol | [2] |

| Molecular Formula | C₁₃H₁₆O₃ | [1][2][3] |

| CAS Number | 4934-98-9 | [1][3] |

| Appearance | Colorless to Light Yellow Liquid | [1] |

| Boiling Point | 137-145 °C at 0.1 Torr | [1] |

| Density | ~1.11 g/cm³ (Predicted) | [1] |

Molecular Structure and Stereochemistry

The structure of Methyl 3-(benzyloxy)cyclobutanecarboxylate features a four-membered cyclobutane ring, which is not planar but exists in a puckered conformation to relieve ring strain. This puckering results in distinct pseudo-axial and pseudo-equatorial positions for the substituents. The molecule contains two key functional groups: a methyl ester (-COOCH₃) and a benzyloxy group (-OCH₂Ph), positioned at the 1 and 3 carbons of the cyclobutane ring, respectively.

Due to the substitution pattern on the ring, the molecule exists as two diastereomers: cis and trans. In the cis isomer, the ester and benzyloxy groups are on the same face of the ring, while in the trans isomer, they are on opposite faces. This stereoisomerism is a critical consideration in its synthesis and application, as the spatial arrangement of these groups dictates the molecule's overall shape and reactivity.

Caption: Molecular structure of Methyl 3-(benzyloxy)cyclobutanecarboxylate.

Synthesis and Mechanistic Considerations

The synthesis of Methyl 3-(benzyloxy)cyclobutanecarboxylate is not widely documented in academic literature, suggesting its primary role as a specialized building block. However, a logical and efficient synthetic pathway can be devised based on known transformations of related cyclobutane precursors. A highly plausible route begins with the synthesis of the key intermediate, 3-(benzyloxy)-1-cyclobutanone[4].

The choice of a benzyl group as a protecting agent for the hydroxyl function is strategic; it is robust and stable under a wide range of acidic and basic conditions, making it ideal for multi-step syntheses[5]. Its removal is typically achieved under mild, reductive conditions, preserving other sensitive functionalities[6].

Experimental Protocol: A Plausible Synthetic Workflow

The following multi-step protocol outlines a potential synthesis, starting from commercially available materials.

Step 1: Synthesis of 3-(benzyloxy)-1-cyclobutanone. This precursor can be synthesized via a multi-step sequence starting from halogenated methyl benzene, as detailed in patent literature[4]. The process involves etherification, halogenation, elimination, and ring-closure reactions to construct the benzyloxy-substituted cyclobutanone ring.

Step 2: Baeyer-Villiger Oxidation of 3-(benzyloxy)-1-cyclobutanone.

-

Rationale: The Baeyer-Villiger oxidation is a classic and reliable method for converting a cyclic ketone into a lactone (a cyclic ester). The regioselectivity is predictable, with the more substituted carbon migrating. In this symmetrical ketone, either methylene group can migrate to yield the corresponding lactone.

-

Procedure:

-

Dissolve 3-(benzyloxy)-1-cyclobutanone (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq), portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Step 3: Methanolysis of the Lactone.

-

Rationale: The lactone is opened via nucleophilic acyl substitution using methanol under basic or acidic catalysis to yield the target methyl ester.

-

Procedure:

-

Dissolve the crude lactone from Step 2 in anhydrous methanol.

-

Add a catalytic amount of a base, such as sodium methoxide (NaOMe), or an acid, such as sulfuric acid.

-

Reflux the mixture and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and neutralize the catalyst.

-

Remove the methanol under reduced pressure.

-

Redissolve the residue in a solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

-

Caption: Proposed synthetic workflow for the target compound.

Purification and Spectroscopic Characterization

Rigorous purification and characterization are essential to confirm the identity and purity of the synthesized compound.

Purification Workflow

The crude product from the synthesis is typically a mixture of cis/trans isomers and residual reagents. Purification is most effectively achieved using silica gel column chromatography.

-

Column Preparation: A silica gel slurry is prepared in a low-polarity eluent system (e.g., 95:5 Hexane:Ethyl Acetate).

-

Loading: The crude product is adsorbed onto a small amount of silica gel and dry-loaded onto the column.

-

Elution: A gradient elution is performed, gradually increasing the polarity of the mobile phase (e.g., from 5% to 20% Ethyl Acetate in Hexane). The separation of cis and trans isomers may be possible with careful selection of the eluent system.

-

Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

Solvent Removal: Fractions containing the pure compound are combined and the solvent is removed under reduced pressure.

Caption: General workflow for purification and characterization.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum of cyclobutane derivatives is characteristically complex due to the ring's puckered conformation[7].

-

Aromatic Protons: A multiplet between 7.2-7.4 ppm corresponding to the five protons of the phenyl ring.

-

Benzyl Methylene Protons: A singlet around 4.5 ppm for the -O-CH₂-Ph protons.

-

Ester Methyl Protons: A sharp singlet around 3.7 ppm for the -COOCH₃ protons.

-

Cyclobutane Protons: A series of complex multiplets between approximately 1.8-3.0 ppm. The exact chemical shifts and coupling constants (J-values) are highly dependent on the stereochemistry (cis vs. trans) and the specific puckered conformation of the ring[8][9]. Vicinal coupling constants in cyclobutanes can vary widely, making detailed analysis challenging but highly informative for stereochemical assignment[8].

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: A resonance around 170-175 ppm for the ester carbonyl.

-

Aromatic Carbons: Signals between 127-138 ppm.

-

Benzylic and Ether Carbons: Resonances around 70-80 ppm for the C-O carbons.

-

Ester Methyl Carbon: A signal around 52 ppm.

-

Cyclobutane Carbons: Resonances in the aliphatic region, typically between 20-45 ppm.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) would confirm the molecular weight. The molecular ion peak [M]+ or [M+H]+ should be observed at m/z 220 or 221, respectively. Key fragmentation patterns would include the loss of the methoxy group (-31) and the benzyl group (-91).

-

Infrared (IR) Spectroscopy:

-

C=O Stretch: A strong, sharp absorption band around 1730 cm⁻¹ characteristic of the ester carbonyl group.

-

C-O Stretch: Bands in the 1000-1300 cm⁻¹ region for the C-O bonds of the ester and ether.

-

C-H Stretch (Aromatic/Aliphatic): Signals just above and below 3000 cm⁻¹, respectively.

-

References

-

PubChem. Methyl 3-(benzyloxy)cyclobutanecarboxylate. National Center for Biotechnology Information. [Link]

-

Sunway Pharm Ltd. Methyl 3-(benzyloxy)cyclobutanecarboxylate - CAS:4934-98-9. [Link]

-

Abraham, R. J., et al. (2012). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry. [Link]

-

Chemsrc. CAS#:5107-93-7 | Methyl 3-(benzyloxy)cyclobutanecarboxylate. [Link]

-

Amole Biotechnology. methyl 3-(benzyloxy)cyclobutane-1-carboxylate. [Link]

-

ResearchGate. NMR Spectroscopy of Cyclobutanes. [Link]

-

PubChem. 3-((Benzyloxy)methyl)cyclobutanone. National Center for Biotechnology Information. [Link]

-

ResearchGate. H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. [Link]

-

Rycyna, R., & Kaptein, R. (1982). Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine. Biochemistry. [Link]

-

ResearchGate. NMR Spectroscopy of Cyclobutanes. [Link]

- Google Patents. Method for removing benzyl protecting group of hydroxyl group. CN102320920B.

-

Common Organic Chemistry. Benzyl Protection. [Link]

- Google Patents. Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone. CN103242152A.

-

Chem-Station. Benzyl (Bn) Protective Group. [Link]

Sources

- 1. methyl 3-(benzyloxy)cyclobutanecarboxylate | 4934-98-9 [chemicalbook.com]

- 2. methyl 3-(benzyloxy)cyclobutane-1-carboxylate 97% | CAS: 4934-98-9 | AChemBlock [achemblock.com]

- 3. methyl 3-(benzyloxy)cyclobutanecarboxylate | CymitQuimica [cymitquimica.com]

- 4. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]

- 5. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 7. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Deep Dive into the Structural Elucidation of Methyl 3-(benzyloxy)cyclobutanecarboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Substituted Cyclobutane

Methyl 3-(benzyloxy)cyclobutanecarboxylate is a substituted cyclobutane derivative. The cyclobutane motif, a four-membered carbocyclic ring, is a key structural element in a variety of biologically active molecules and natural products. Its inherent ring strain imparts unique conformational properties that can be exploited in drug design to orient substituents in specific spatial arrangements, influencing their interaction with biological targets. The benzyloxy and methyl ester functionalities further add to the molecule's chemical versatility, making it a valuable building block in organic synthesis. Accurate and unambiguous structural confirmation is paramount before its incorporation into complex molecular architectures.

This guide will systematically detail the process of elucidating the structure of methyl 3-(benzyloxy)cyclobutanecarboxylate, leveraging a suite of modern spectroscopic techniques. Each step is designed to provide orthogonal data, creating a network of evidence that converges on a single, indisputable structure.

Synthesis and Initial Characterization

While various synthetic routes to substituted cyclobutanes exist, a common approach involves the [2+2] cycloaddition of a ketene acetal with an appropriate alkene, followed by functional group manipulation.[1] Regardless of the synthetic pathway, the initial step in characterization is to confirm the molecular formula and assess purity.

Molecular Formula: C13H16O3[2][3] Molecular Weight: 220.26 g/mol [2]

High-resolution mass spectrometry (HRMS) is the gold standard for determining the elemental composition of a new compound. For methyl 3-(benzyloxy)cyclobutanecarboxylate, the expected exact mass for the molecular ion [M]+ would be calculated and compared against the experimental value. A minimal deviation, typically within 5 ppm, provides strong evidence for the proposed molecular formula.

The Analytical Workflow: A Multi-faceted Approach

The core of structure elucidation lies in the synergistic application of various spectroscopic methods. Each technique probes different aspects of the molecular structure, and their combined interpretation provides a complete picture.

Caption: Overall workflow for the structure elucidation of methyl 3-(benzyloxy)cyclobutanecarboxylate.

In-depth Spectroscopic Analysis

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy provides a rapid and effective means of identifying the functional groups present in a molecule. The analysis of the IR spectrum of methyl 3-(benzyloxy)cyclobutanecarboxylate is expected to reveal several characteristic absorption bands.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR stage.

-

Apply a small drop of the purified liquid sample directly onto the ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹, co-adding a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the resulting spectrum by performing a background subtraction.

Expected Data and Interpretation:

| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |

| C=O (Ester) | ~1735 | Strong, sharp absorption characteristic of a saturated ester carbonyl stretch.[4][5] |

| C-O (Ester) | ~1200-1150 | Strong absorption from the C-O single bond stretch.[4] |

| C-O-C (Ether) | ~1100 | Characteristic stretching vibration of the ether linkage. |

| C-H (Aromatic) | ~3100-3000 | Weak to medium absorptions from C-H stretching on the benzene ring. |

| C=C (Aromatic) | ~1600, ~1450 | Medium to weak absorptions from the stretching of the carbon-carbon bonds in the aromatic ring. |

| C-H (Aliphatic) | ~2950-2850 | Medium to strong absorptions from the C-H stretching of the cyclobutane and methyl groups. |

The presence of these key bands provides initial, corroborating evidence for the major structural components of the molecule.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation

As mentioned, high-resolution mass spectrometry is crucial for determining the elemental composition. In addition, electron ionization mass spectrometry (EI-MS) can provide valuable structural information through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated, plotting the relative abundance of ions against their m/z values.

Expected Fragmentation Pattern: The molecular ion peak (M⁺) should be observed at m/z = 220. A prominent peak at m/z = 91, corresponding to the tropylium ion ([C7H7]⁺), is highly characteristic of a benzyl group. Another expected fragment would be the loss of the methoxy group ([M-31]⁺) or the carbomethoxy group ([M-59]⁺).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment of all protons and carbons and to establish their connectivity.[6][7]

Experimental Protocol: NMR Sample Preparation and Data Acquisition

-

Dissolve approximately 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Acquire a ¹H NMR spectrum, ensuring adequate resolution and signal-to-noise.

-

Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled).

-

Acquire 2D NMR spectra: COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). Standard pulse programs provided by the spectrometer manufacturer should be utilized.[8]

¹H NMR Spectroscopy - Proton Environments

The ¹H NMR spectrum will reveal the number of distinct proton environments and their multiplicities (splitting patterns), which arise from spin-spin coupling with neighboring protons.

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.3 | Multiplet | 5H | Ar-H | Protons of the monosubstituted benzene ring. |

| ~4.5 | Singlet | 2H | -OCH₂Ph | Methylene protons of the benzyl group. The singlet nature indicates no adjacent protons. |

| ~4.0 | Multiplet | 1H | CH-O | The proton on the cyclobutane ring attached to the benzyloxy group. Deshielded by the electronegative oxygen. |

| ~3.7 | Singlet | 3H | -OCH₃ | Methyl protons of the ester group. |

| ~2.8 | Multiplet | 1H | CH-CO₂Me | The proton on the cyclobutane ring attached to the ester group. Deshielded by the carbonyl group. |

| ~2.2-2.5 | Multiplet | 4H | Cyclobutane CH₂ | The remaining methylene protons on the cyclobutane ring. They will likely exhibit complex splitting patterns due to cis and trans couplings.[9] |

¹³C NMR Spectroscopy - Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom in the molecule.[10]

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175 | C=O | Ester carbonyl carbon. |

| ~138 | Ar-C (quaternary) | The carbon of the benzene ring attached to the -OCH₂- group. |

| ~128.5 | Ar-CH | Aromatic carbons. |

| ~127.8 | Ar-CH | Aromatic carbons. |

| ~127.6 | Ar-CH | Aromatic carbons. |

| ~75 | CH-O | Cyclobutane carbon attached to the benzyloxy group. |

| ~70 | -OCH₂Ph | Methylene carbon of the benzyl group. |

| ~51.5 | -OCH₃ | Methyl carbon of the ester group.[11] |

| ~40 | CH-CO₂Me | Cyclobutane carbon attached to the ester group. |

| ~30 | Cyclobutane CH₂ | Methylene carbons of the cyclobutane ring. |

2D NMR Spectroscopy: Connecting the Pieces

While 1D NMR provides essential information, 2D NMR experiments are indispensable for confirming the connectivity of the atoms.

-

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[12] It will be crucial for tracing the connectivity within the cyclobutane ring. For instance, the proton at δ ~4.0 ppm (CH-O) should show a correlation to the adjacent methylene protons (δ ~2.2-2.5 ppm). Similarly, the proton at δ ~2.8 ppm (CH-CO₂Me) will also show correlations to its neighboring methylene protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals. For example, the proton signal at δ ~3.7 ppm will correlate with the carbon signal at δ ~51.5 ppm, confirming the assignment of the methyl ester group.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four).[13] This is arguably the most powerful experiment for piecing together the molecular fragments.

Caption: Key expected HMBC correlations for structural confirmation.

Key HMBC Correlations for Validation:

-

A correlation between the methyl protons of the ester (δ ~3.7 ppm) and the ester carbonyl carbon (δ ~175 ppm) confirms the methyl ester functionality.

-

A correlation between the benzylic methylene protons (δ ~4.5 ppm) and the cyclobutane carbon bearing the oxygen (δ ~75 ppm) establishes the benzyloxy-cyclobutane linkage.

-

A correlation between the benzylic methylene protons (δ ~4.5 ppm) and the quaternary aromatic carbon (δ ~138 ppm) confirms the attachment of the -OCH₂- group to the phenyl ring.

-

Correlations from the cyclobutane methine proton adjacent to the ester (δ ~2.8 ppm) to the ester carbonyl carbon (δ ~175 ppm) will definitively link the ester group to the cyclobutane ring.

By systematically analyzing the data from these complementary NMR experiments, a complete and self-validating structural assignment can be achieved. The combination of COSY, HSQC, and HMBC data allows for the construction of the entire molecular framework, piece by piece, with each correlation serving as a logical check on the others.

Conclusion

References

-

Jackson, D. E., et al. (2019). Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. Molecules, 24(17), 3185. [Link]

-

SpectraBase. (n.d.). Cyclobutane-carboxylic acid, ethyl ester. [Link]

-

PubChem. (n.d.). Methyl 3-(benzyloxy)cyclobutanecarboxylate. [Link]

-

Samanta, S., et al. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry. [Link]

-

PubChem. (n.d.). 3-((benzyloxy)methyl)cyclobutanone. [Link]

-

Chemsrc. (2023). CAS#:5107-93-7 | Methyl 3-(benzyloxy)cyclobutanecarboxylate. [Link]

-

Rao, R. B., & Chandrasekhar, J. (1995). Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 107(1), 43-49. [Link]

-

NIST. (n.d.). Benzoic acid, methyl ester. [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methyl 2-hydroxybenzoate. [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. [Link]

-

PubChemLite. (n.d.). 3-((benzyloxy)methyl)cyclobutanone (C12H14O2). [Link]

-

Mignani, M., et al. (2021). Supporting Information File for "Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester". Journal of Pharmaceutical and Pharmacological Sciences. [Link]

-

Mignani, M., et al. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Pharmaceuticals, 14(5), 452. [Link]

- Google Patents. (n.d.). CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone.

-

Nowick, J. S. (2011). Lecture 22. Aspects of COSY, HMQC, HMBC, and Related Experiments. [Link]

-

ResearchGate. (n.d.). The COSY and HMBC correlations are referenced according to the pairs of.... [Link]

-

ResearchGate. (n.d.). FTIR spectrum of C12, C14 and C16 MES. [Link]

- Google Patents. (n.d.). CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone.

-

SpectraBase. (n.d.). METHYL-3-BENZYLOXYBENZOATE - Optional[13C NMR] - Chemical Shifts. [Link]

-

ResearchGate. (n.d.). 13 C-NMR spectrum of methyl.... [Link]

-

ResearchGate. (n.d.). FTIR spectrum of C12, C14 and C16 MES. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

SpectraBase. (n.d.). Cyclobutane-carboxylic acid, ethyl ester - Optional[FTIR] - Spectrum. [Link]

Sources

- 1. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents [patents.google.com]

- 2. methyl 3-(benzyloxy)cyclobutanecarboxylate | 4934-98-9 [chemicalbook.com]

- 3. methyl 3-(benzyloxy)cyclobutane-1-carboxylate 97% | CAS: 4934-98-9 | AChemBlock [achemblock.com]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. youtube.com [youtube.com]

- 9. ias.ac.in [ias.ac.in]

- 10. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. rsc.org [rsc.org]

- 12. Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

"Methyl 3-(benzyloxy)cyclobutanecarboxylate" spectroscopic data

An In-Depth Technical Guide to the Predicted Spectroscopic Data of Methyl 3-(benzyloxy)cyclobutanecarboxylate

Introduction

Methyl 3-(benzyloxy)cyclobutanecarboxylate is a bifunctional organic molecule incorporating a cyclobutane ring, a methyl ester, and a benzyl ether. This combination of functionalities makes it a potentially valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The cyclobutane scaffold provides a rigid framework, while the benzyloxy and methoxycarbonyl groups offer sites for further chemical modification. A thorough understanding of its spectroscopic properties is essential for its identification, purity assessment, and structural elucidation in various research and development settings.

Molecular Structure and Atom Numbering

For clarity in the assignment of spectroscopic signals, the following atom numbering scheme will be used throughout this guide.

"Methyl 3-(benzyloxy)cyclobutanecarboxylate" NMR analysis

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Analysis of Methyl 3-(benzyloxy)cyclobutanecarboxylate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the complete structural and stereochemical elucidation of methyl 3-(benzyloxy)cyclobutanecarboxylate using advanced Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the underlying principles and strategic choices in the analytical workflow. We will explore one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, focusing on the unique challenges presented by the puckered, conformationally dynamic cyclobutane ring. The protocols and interpretations herein are designed to serve as a self-validating system for unambiguous molecular characterization.

Introduction: The Structural Challenge

Methyl 3-(benzyloxy)cyclobutanecarboxylate is a substituted cyclobutane, a class of compounds that are valuable building blocks in medicinal chemistry and materials science. The precise characterization of such molecules is paramount, as their three-dimensional structure dictates their biological activity and physical properties. While seemingly simple, the NMR analysis of cyclobutane derivatives is notoriously complex. The cyclobutane ring is not a planar square; it exists in a dynamic equilibrium between two puckered, "butterfly" conformations to alleviate torsional strain.[1] This conformational flexibility profoundly impacts the NMR spectrum, leading to chemical shifts and coupling constants that can be difficult to predict and interpret.[2]

This guide presents a systematic, multi-technique NMR approach to overcome these challenges and achieve a confident and complete assignment of the molecule's structure, including its relative stereochemistry (cis/trans isomerism).

Foundational NMR Principles for Cyclobutane Systems

The non-planar nature of the cyclobutane ring is the central challenge in its NMR analysis. This puckering creates distinct axial and equatorial positions for substituents and protons, which are often in rapid exchange at room temperature.

-

Chemical Shifts (δ) : Proton and carbon chemical shifts in cyclobutanes are highly sensitive to the ring's conformation and the orientation of substituents. Unlike the predictable signals of a simple alkane, cyclobutane proton signals can appear in unexpected regions of the spectrum.[3] For unsubstituted cyclobutane, rapid ring inversion averages the eight protons into a single peak around 1.96 ppm.[1][4] However, substitution, as in our target molecule, breaks this symmetry, resulting in a complex series of multiplets.

-

Coupling Constants (J) : Proton-proton coupling constants are invaluable for stereochemical analysis. However, in cyclobutanes, both vicinal cis (³J_cis_) and trans (³J_trans_) coupling constants vary over wide and often overlapping ranges (cis: 4.6–11.5 Hz; trans: 2.0–10.7 Hz).[2][5] This makes simple assignments based on J-values alone unreliable. A comprehensive analysis using 2D NMR is therefore essential.

Experimental Design: A Validated Workflow

A robust analytical strategy relies on the synergistic use of multiple NMR experiments. The following workflow ensures that data from each step is used to validate the interpretations of the next, leading to an unambiguous final structure.

General Experimental Protocol

-

Sample Preparation : Dissolve approximately 5-10 mg of methyl 3-(benzyloxy)cyclobutanecarboxylate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The use of chloroform-d is standard for its excellent solubilizing properties for moderately polar organic compounds.

-

Internal Standard : Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

-

Instrumentation : Acquire data on a high-field NMR spectrometer (≥400 MHz for ¹H) to maximize signal dispersion, which is critical for resolving the complex multiplets of the cyclobutane protons.

-

Data Acquisition : Perform the following sequence of experiments:

-

¹H NMR (1D Proton)

-

¹³C{¹H} NMR (1D Carbon, proton-decoupled)

-

¹H-¹H COSY (Correlation Spectroscopy)

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

-

Caption: Expected ¹H-¹H COSY correlations in the cyclobutane ring.

The HSQC experiment is crucial for definitively assigning the proton signals of the cyclobutane ring to their corresponding carbon signals. Each cross-peak in the HSQC spectrum represents a direct one-bond connection between a proton and a carbon. By tracing from the already-assigned ¹³C signals (e.g., C3, the most downfield ring carbon) to the ¹H axis, we can unambiguously identify the H3 proton signal within the complex multiplet region.

The HMBC experiment reveals correlations between protons and carbons that are separated by 2 or 3 bonds. This is the ultimate tool for assembling the molecular fragments.

-

Key Validation 1 (Ester): A correlation from the methoxy protons (~3.7 ppm) to the carbonyl carbon (~174 ppm) confirms the methyl ester group.

-

Key Validation 2 (Benzyloxy): A correlation from the benzylic protons (~4.5 ppm) to the C3 carbon of the cyclobutane ring confirms the attachment point of the benzyloxy group.

-

Key Validation 3 (Framework): Correlations from the H1 proton to the carbonyl carbon and from the H2/H4 protons to the C1 and C3 carbons will lock in the structure of the entire cyclobutane core.

Caption: Key HMBC correlations confirming molecular assembly.

Stereochemical Considerations

Distinguishing between the cis and trans isomers of methyl 3-(benzyloxy)cyclobutanecarboxylate relies on a careful analysis of the proton coupling constants (J-values) and potentially Nuclear Overhauser Effect (NOE) experiments.

-

J-Coupling Analysis : The dihedral angles between vicinal protons in the puckered cyclobutane ring differ for cis and trans isomers. According to the Karplus relationship, these dihedral angles influence the magnitude of the ³JHH coupling constant. [1]While the ranges for cis and trans couplings overlap, for a specific system, one isomer will typically exhibit consistently different coupling patterns than the other. A detailed analysis of the multiplets for H1 and H3, once assigned, is the first step.

-

NOESY/ROESY : A 2D NOESY or ROESY experiment can provide definitive proof of stereochemistry. For the cis isomer, a spatial correlation (cross-peak) would be expected between the H1 and H3 protons. The absence of this cross-peak would strongly suggest the trans configuration.

Conclusion

The structural elucidation of methyl 3-(benzyloxy)cyclobutanecarboxylate is a non-trivial task that exemplifies the power of a modern, multi-dimensional NMR workflow. A simple 1D ¹H NMR spectrum is insufficient for a confident assignment due to the conformational complexities of the cyclobutane ring. [2]By systematically applying a suite of experiments—¹H, ¹³C, COSY, HSQC, and HMBC—one can build the molecular structure piece by piece, using long-range correlations to validate the connectivity between functional groups. This integrated approach, supplemented by J-coupling analysis or NOE data, provides a self-validating and unambiguous method for determining not only the constitution but also the critical stereochemistry of the molecule, ensuring the highest degree of scientific integrity for research and development applications.

References

- An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Cyclobutanes. Benchchem.

-

Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry - ACS Publications. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

NMR Spectroscopy of Cyclobutanes | Request PDF. ResearchGate. [Link]

-

Saturated Fatty Acids and Methyl Esters. AOCS. [Link]

-

1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. PubMed. [Link]

-

1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. PubMed. [Link]

-

The Elucidation of the Coupling Constants for the Cyclobutane Ring of the trans-Fused 2-Oxabicyclo[4.2.0]octane System. Canadian Science Publishing. [Link]

-

Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures: An Undergraduate Instrumental Analysis Experiment. Science and Education Publishing. [Link]

-

cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. doc brown's advanced organic chemistry revision notes. [Link]

-

NMR Spectroscopy of Cyclobutanes | Request PDF. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Stability and Storage of Methyl 3-(benzyloxy)cyclobutanecarboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

Methyl 3-(benzyloxy)cyclobutanecarboxylate is a valuable building block in medicinal chemistry, prized for its unique cyclobutane scaffold which can impart favorable properties such as metabolic stability and conformational rigidity to drug candidates.[1][2][3] The long-term integrity of this reagent is paramount for reproducible and successful research outcomes. This guide provides an in-depth analysis of the chemical stability of Methyl 3-(benzyloxy)cyclobutanecarboxylate, outlines potential degradation pathways, and establishes field-proven protocols for its optimal storage and handling. The recommendations herein are designed to ensure the compound's purity and reactivity are maintained throughout its lifecycle in a research and development setting.

Introduction: The Significance of the Cyclobutane Scaffold

The cyclobutane ring, once considered a synthetic curiosity, is now increasingly incorporated into small-molecule drug candidates.[1] Its rigid, puckered three-dimensional structure offers a distinct advantage over more flexible acyclic or larger ring systems.[2][3] Medicinal chemists leverage the cyclobutane core to enhance metabolic stability, direct the orientation of key pharmacophoric groups, and improve binding affinity to biological targets.[4][5] Methyl 3-(benzyloxy)cyclobutanecarboxylate (CAS No: 4934-98-9) serves as a key intermediate, providing access to a wide array of functionalized cyclobutane derivatives for drug discovery programs.[6] Understanding its inherent stability is the first step toward its effective utilization.

Chemical Structure and Intrinsic Stability

To understand the stability of Methyl 3-(benzyloxy)cyclobutanecarboxylate, we must analyze the contributions of its constituent functional groups: the methyl ester, the benzyl ether, and the cyclobutane core.

Molecular Overview

-

IUPAC Name: methyl 3-(benzyloxy)cyclobutane-1-carboxylate[7]

-

Molecular Formula: C₁₃H₁₆O₃[7]

-

Molecular Weight: 220.27 g/mol [7]

Analysis of Functional Group Stability

-

2.2.1 The Methyl Ester Moiety The methyl ester is the most labile functional group in the molecule. It is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and methanol.[9][10] While methyl esters are generally considered the most metabolically stable among simple linear alkyl esters, chemical hydrolysis remains a primary concern during storage and handling.[11] The presence of atmospheric moisture, particularly in the presence of acidic or basic residues, can initiate this degradation. Base-catalyzed hydrolysis, often employing reagents like lithium hydroxide, is a standard method for cleaving such esters, highlighting the need to avoid basic contaminants.[9]

-

2.2.2 The Benzyl Ether Linkage The benzyl ether is a robust protecting group and is generally stable under a wide range of conditions, including those typically used for ester hydrolysis.[12][13] However, it is not entirely inert. The primary pathway for its cleavage is catalytic hydrogenolysis (e.g., using Palladium on carbon with a hydrogen source), a condition not typically encountered in storage but relevant to its synthetic applications.[14] Additionally, strong oxidizing agents and certain strong acids can compromise the integrity of the benzyl ether linkage.[13]

-

2.2.3 The Cyclobutane Core Despite possessing significant ring strain (approximately 26.3 kcal/mol), the cyclobutane ring is relatively chemically inert compared to more strained systems like cyclopropane.[1] Its inclusion in molecular scaffolds is a well-established strategy to enhance metabolic stability by sterically shielding otherwise susceptible positions from enzymatic degradation.[2][5] For the purposes of storage, the cyclobutane core itself is not considered a point of instability.

Recommended Storage and Handling Protocols

Based on the chemical nature of the compound and supplier recommendations, the following protocols are established to maximize shelf-life and ensure operator safety.

Optimal Storage Conditions

Several chemical suppliers recommend storing Methyl 3-(benzyloxy)cyclobutanecarboxylate at room temperature.[6][7] To prevent degradation, particularly hydrolysis of the ester, specific environmental controls are crucial.

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature (20-25°C) | Prevents potential degradation from excessive heat.[7] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Minimizes contact with atmospheric moisture and oxygen, mitigating the risk of hydrolysis and oxidation. |

| Light | Store in an amber or opaque container in a dark location. | Protects against potential light-induced degradation, a general best practice for complex organic molecules. |

| Container | Tightly sealed, appropriate chemical-resistant glass vial or bottle. | Prevents leakage and contamination from air and moisture.[12] Containers must be carefully resealed after opening.[12] |

Incompatible Materials

To prevent hazardous reactions and chemical degradation, avoid contact with the following substances:

-

Strong Acids & Acid Chlorides: Can catalyze ester hydrolysis and potentially cleave the benzyl ether.[15]

-

Strong Bases (e.g., Hydroxides): Will catalyze rapid hydrolysis of the methyl ester.[9]

-

Strong Oxidizing Agents: Can lead to unwanted side reactions, particularly at the benzylic position.[13][15]

Recommended Handling Practices (EHS)

The compound is classified as a warning-level hazard, causing skin and serious eye irritation, and may cause respiratory irritation.[6][7][16]

-

Personal Protective Equipment (PPE): Always handle in a chemical fume hood. Wear safety goggles with side-shields, impervious gloves, and a lab coat.[12][17]

-

Spill & Disposal: In case of a spill, absorb with an inert material and place in a suitable, closed container for disposal.[12] Dispose of the material through a licensed professional waste disposal service in accordance with local regulations.[18]

-

First Aid: In case of contact, wash skin with soap and plenty of water. For eye contact, rinse cautiously with water for at least 15 minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[15][16]

Potential Degradation Pathways

The two most probable chemical degradation pathways for Methyl 3-(benzyloxy)cyclobutanecarboxylate under improper storage or handling conditions are ester hydrolysis and benzyl ether cleavage.

Caption: Primary degradation pathways for the title compound.

Stability and Purity Assessment

A robust quality control workflow is essential to validate the integrity of the material, both upon receipt and over time.

Protocol: Baseline Characterization

-

Visual Inspection: Upon receipt, inspect the material for correct appearance (clear, colorless to light yellow liquid) and ensure the container seal is intact.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis and a high-purity solvent (e.g., Acetonitrile) for HPLC analysis.

-

¹H NMR Spectroscopy: Acquire a proton NMR spectrum. Verify that the chemical shifts and integrations correspond to the expected structure. Pay close attention to the methyl singlet of the ester and the benzylic protons. The absence of a broad carboxylic acid peak or signals corresponding to toluene indicates high purity.

-

HPLC-UV Analysis: Develop a suitable HPLC method to establish a purity profile. A C18 column with a water/acetonitrile mobile phase gradient is a common starting point. The purity should be ≥95-97% as specified by most suppliers.[7]

-

Documentation: Record all results, including spectra and chromatograms, as the baseline (T=0) data for the specific lot number.

Protocol: Long-Term Stability Monitoring

The following workflow should be implemented to monitor the compound's stability over its intended shelf life.

Caption: Workflow for long-term stability assessment.

Summary of Key Recommendations

| Area | Recommendation |

| Storage | Store at room temperature, in a tightly sealed, opaque container under an inert atmosphere (N₂ or Ar). |

| Handling | Use in a chemical fume hood with appropriate PPE (gloves, safety goggles, lab coat). |

| Avoid | Contact with strong acids, strong bases, and strong oxidizing agents. Avoid exposure to moisture. |

| QC | Perform baseline analysis (NMR, HPLC) upon receipt and periodically re-test to ensure purity remains >95%. |

References

-

de Oliveira, D. B., & de Sousa, V. P. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. RSC Medicinal Chemistry, 13(2), 199-209. Retrieved from [Link]

-

Wessjohann, L. A., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(13), 2025-2049. Retrieved from [Link]

- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.

-

Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

-

Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing. Retrieved from [Link]

-

Capot Chemical. (2025). MSDS of 3-[(benzyloxy)methyl]cyclobutane-1-carboxylic acid. Retrieved from [Link]

- Daniels, D. R., & Weis, R. M. (1996). Hydrolysis of methyl esters for production of fatty acids. U.S. Patent No. 5,508,455. Washington, DC: U.S. Patent and Trademark Office.

-

Angene Chemical. (2025). trans-3-(benzyloxy)cyclobutanamine - Safety Data Sheet. Retrieved from [Link]

-

ChemSrc. (2025). Methyl 3-(benzyloxy)cyclobutanecarboxylate. Retrieved from [Link]

-

Reddit. (2020). Isomerization during hydrolysis of a methyl ester. r/Chempros. Retrieved from [Link]

-

PubChem. (n.d.). 3-((Benzyloxy)methyl)cyclobutanone. National Center for Biotechnology Information. Retrieved from [Link]

-

Ruda, G. F., et al. (2019). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2019(2), M1067. Retrieved from [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. methyl 3-(benzyloxy)cyclobutanecarboxylate | 4934-98-9 [chemicalbook.com]

- 7. methyl 3-(benzyloxy)cyclobutane-1-carboxylate 97% | CAS: 4934-98-9 | AChemBlock [achemblock.com]

- 8. methyl 3-(benzyloxy)cyclobutanecarboxylate | CymitQuimica [cymitquimica.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. US5508455A - Hydrolysis of methyl esters for production of fatty acids - Google Patents [patents.google.com]

- 11. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. mdpi.com [mdpi.com]

- 15. capotchem.com [capotchem.com]

- 16. angenechemical.com [angenechemical.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. chemicalbook.com [chemicalbook.com]

Introduction: The Strategic Value of a Substituted Cyclobutane Scaffold

An In-Depth Technical Guide to the Reactivity Profile of Methyl 3-(benzyloxy)cyclobutanecarboxylate

In the landscape of modern medicinal chemistry and complex organic synthesis, the cyclobutane motif has emerged as a valuable scaffold. Its unique three-dimensional, puckered structure offers a distinct advantage over flat aromatic rings or more flexible acyclic systems, providing a means to orient pharmacophoric elements in precise spatial arrangements.[1] Methyl 3-(benzyloxy)cyclobutanecarboxylate is a prime exemplar of a strategically designed building block, possessing three distinct and orthogonally reactive functional groups: a methyl ester, a benzyl ether, and the cyclobutane core itself.

This guide provides a comprehensive analysis of the reactivity profile of methyl 3-(benzyloxy)cyclobutanecarboxylate. We will move beyond simple reaction lists to explore the causality behind its chemical behavior, offering field-proven insights into how its unique electronic and steric properties can be harnessed for synthetic advantage. The discussion is grounded in established chemical principles and supported by authoritative references, providing a self-validating framework for researchers aiming to incorporate this versatile intermediate into their synthetic programs.

Core Reactivity Analysis: A Trifecta of Functional Groups

The synthetic utility of methyl 3-(benzyloxy)cyclobutanecarboxylate stems from the differential reactivity of its three primary functional domains. This allows for a modular and sequential approach to molecular elaboration, where each site can be addressed with a high degree of selectivity.

Figure 2: Divergent synthetic pathways enabled by the orthogonal reactivity of the starting material.

The workflow in Figure 2 illustrates two distinct synthetic routes starting from the same material.

-

Path 1 (Red Arrows): The ester is first converted to an amide, followed by deprotection of the benzyl ether to reveal the hydroxyl group. This sequence is ideal for creating libraries of substituted amides where the hydroxyl group can serve as a key hydrogen bond donor.

-

Path 2 (Yellow Arrows): The benzyl ether is removed first, freeing the hydroxyl group for further functionalization (e.g., acylation, alkylation, or oxidation). Subsequently, the ester is hydrolyzed to the carboxylic acid, providing an attachment point for further elaboration.

This strategic flexibility is invaluable in drug discovery programs, allowing for the systematic exploration of the chemical space around the cyclobutane core. [2]

Quantitative Reactivity Data

The following table summarizes typical conditions for the key transformations discussed. Yields are representative and can vary based on the specific substrate and reaction scale.

| Transformation | Reagents & Conditions | Solvent | Temp. (°C) | Typical Yield | Citation |

| Ester Hydrolysis | 1.2 eq. NaOH in H₂O/Methanol | H₂O/MeOH | 55 | >90% | [3] |

| Ester Reduction | 1.5 eq. LiAlH₄ | THF or Et₂O | 0 to RT | 85-95% | N/A |

| Debenzylation | H₂ (1 atm), 10% Pd/C (5 mol%) | Methanol or EtOAc | RT | >95% | [3] |

Experimental Protocols

Protocol 1: Alkaline Hydrolysis to 3-(Benzyloxy)cyclobutanecarboxylic Acid

This protocol is adapted from general procedures for ester hydrolysis. [3][4]

-